1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Overview
Description
Compounds like “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” belong to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. The presence of different substituents can significantly influence the properties and reactivity of these compounds .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “this compound” would include additional methyl and isopropyl groups attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions of “this compound” would depend on the reaction conditions and the presence of other reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like p-cymene are insoluble in water but miscible with organic solvents .Scientific Research Applications
1. Synthesis and Characterization in Organic Chemistry
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and structural characterization. These compounds are synthesized using various organic chemistry techniques and characterized using tools like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. This research is foundational in understanding the properties and potential applications of these compounds in various scientific fields (Titi et al., 2020).
2. Applications in Polymerization Processes
Certain derivatives of this compound have been utilized in the polymerization of methyl methacrylate. These derivatives act as catalysts in the polymerization process, influencing the molecular weight and polydispersity index of the resultant poly(methylmethacrylate) (PMMA). This suggests potential applications in materials science, particularly in the synthesis of new polymeric materials (Shin et al., 2016).
3. Inhibitory Effects in Corrosion Prevention
Some pyrazole compounds, including derivatives of this compound, have shown significant inhibitory effects on the corrosion of metals like iron in acidic media. This opens up potential applications in corrosion prevention and material protection, particularly in industrial settings (Chetouani et al., 2005).
4. Use in Catalysis for Environmental Applications
Research has demonstrated the use of this compound derivatives in catalyzing the copolymerization of CO2 and cyclohexene oxide. This suggests potential environmental applications, especially in carbon capture technologies and the synthesis of eco-friendly polymers (Matiwane et al., 2020).
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include compounds with similar structures, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that can affect the function of the protein, potentially altering cell cycle progression, cell division, and signal transduction.
Safety and Hazards
Future Directions
The future directions for research on “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, pyrazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities .
Biochemical Analysis
Biochemical Properties
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of PARP-1, leading to compromised DNA repair mechanisms and subsequent cell death in cancer cells . This highlights its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites, thereby preventing substrate access and subsequent biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, including prolonged inhibition of DNA repair mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by selectively targeting cancer cells and inhibiting their growth. At higher doses, it can lead to toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function . The compound’s ability to cross cellular membranes and reach target sites is essential for its efficacy as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
1-methyl-3-propan-2-ylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDGZMPYSPLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393101-17-1 | |
Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.